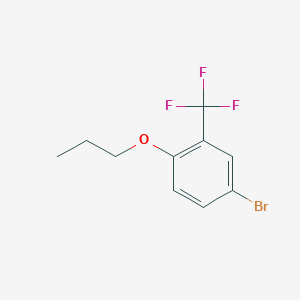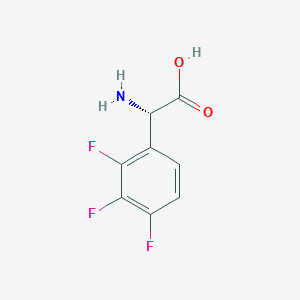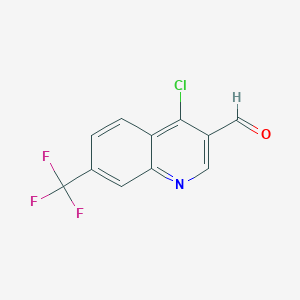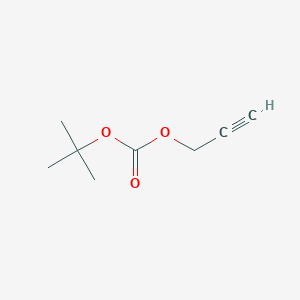
(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” is a chemical compound with the following structural formula:
(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate
It belongs to the class of acrylates and contains both a pyridine ring and an acrylate moiety. The Z configuration indicates that the substituents on the double bond are on the same side.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of “(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate.” One common method involves the reaction of 3-(6-chloropyridin-3-yl)propenal (an aldehyde) with methyl acrylate. The reaction proceeds under basic conditions, and the Z configuration is typically favored.
Reaction Conditions: The reaction conditions may include a base (such as sodium hydroxide or potassium carbonate) and a solvent (such as ethanol or acetonitrile). Heating the reaction mixture facilitates the formation of the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Analyse Des Réactions Chimiques
Reactivity: “(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” can undergo various chemical reactions:
Oxidation: It may be oxidized to form an acid or other functionalized derivatives.
Reduction: Reduction can yield the corresponding alcohol or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the acrylate group.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: The acid or ester form.
- Reduction: The corresponding alcohol.
- Substitution: Various derivatives with modified functional groups.
Applications De Recherche Scientifique
“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In drug discovery and chemical biology studies.
Medicine: Potential therapeutic agents targeting specific pathways.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The exact mechanism of action depends on the specific context (e.g., as a drug or catalyst). It may involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” can be compared with related compounds, such as other pyridine-containing acrylates or chlorinated derivatives. Its uniqueness lies in its specific combination of functional groups and stereochemistry.
For further exploration, consider investigating similar compounds like 3-(6-chloropyridin-3-yl)propenal or other acrylates with different substituents.
Propriétés
Formule moléculaire |
C9H8ClNO2 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
methyl (Z)-3-(6-chloropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3- |
Clé InChI |
CMWAMJBCWMMGCH-HYXAFXHYSA-N |
SMILES isomérique |
COC(=O)/C=C\C1=CN=C(C=C1)Cl |
SMILES canonique |
COC(=O)C=CC1=CN=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


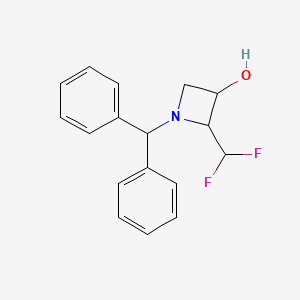
![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)
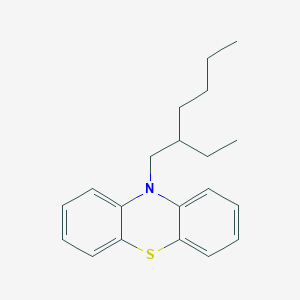
![2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol](/img/structure/B13034788.png)
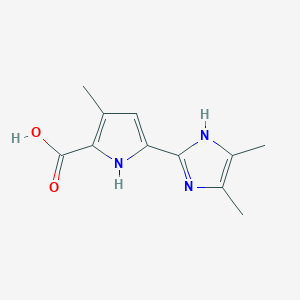
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate](/img/structure/B13034795.png)
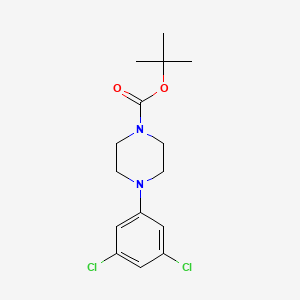
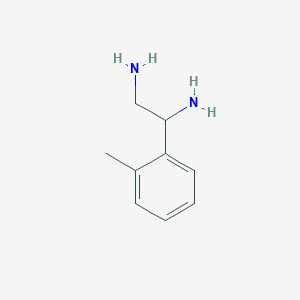
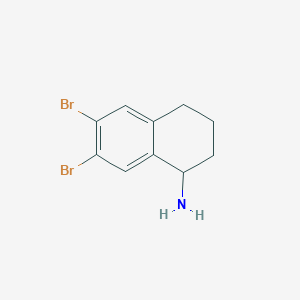
![L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester](/img/structure/B13034809.png)
